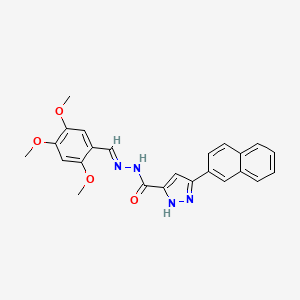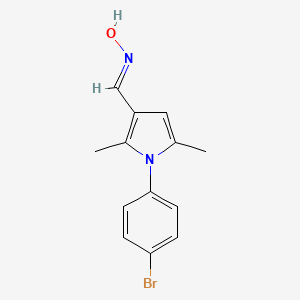
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as BDP, is a chemical compound that has been studied for its potential applications in various scientific fields. BDP has been found to have unique properties that make it a promising candidate for use in research studies. In
Applications De Recherche Scientifique
Chemical Reactions and Structural Analysis
Research on compounds structurally related to 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has provided insights into their chemical reactivity and potential for forming complex structures. For example, reactions between oximes and organo-derivatives of Group III elements have been studied, revealing the formation of monomeric and dimeric oximates with potential applications in materials science and catalysis (Pattison & Wade, 1968). Similarly, the synthesis and bio-pharmacological evaluation of pyrrole derivatives, featuring appendages like carbaldehyde, oxime, and nitrile on their core structures, have demonstrated significant bioactivity, offering a basis for further pharmaceutical development (Battilocchio et al., 2013).
Coordination Chemistry and Magnetic Properties
The use of pyrrole-2-carbaldehyde oxime derivatives in coordination chemistry has led to the discovery of new materials with intriguing magnetic properties. For instance, the coordination of paramagnetic transition metal ions with 1-methyl-1H-pyrrole-2-carbaldehyde oxime resulted in the formation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, highlighting the potential of such compounds in developing new magnetic materials (Giannopoulos et al., 2014).
Sensing Applications
Oxime derivatives have also found applications in the development of sensors. A study on the oxidative deoximation reaction induced recognition of hypochlorite using a fluorescent lanthanide-organic framework demonstrates the utility of oxime-functionalized compounds in environmental monitoring and chemical sensing. This research shows that oxime isomerization can be exploited in creating sensitive and selective sensors for detecting specific chemical species (Zhou et al., 2018).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This information is particularly relevant for compounds with therapeutic applications. Unfortunately, the mechanism of action for “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” is not provided in the available resources .
Safety and Hazards
Orientations Futures
The future directions for research on “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of many oxime compounds , this compound could be of interest in the development of new therapeutic agents.
Propriétés
IUPAC Name |
(NE)-N-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFIVDYNXQZNL-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
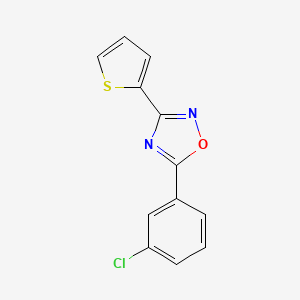
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

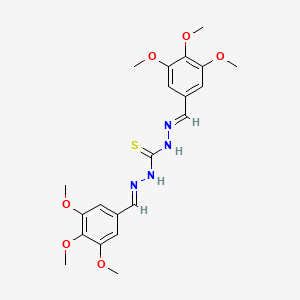
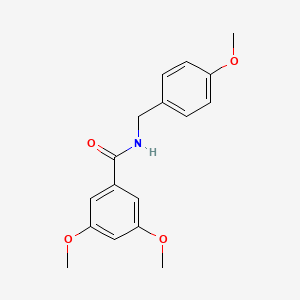
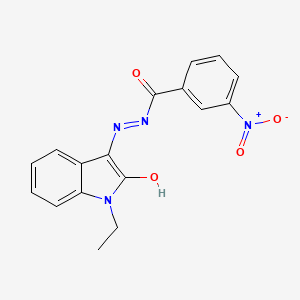
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
